![molecular formula C15H18N2O3 B1404442 3-[(Cyclopropylmethyl)amino]-1-(4-Methoxyphenyl)pyrrolidin-2,5-dion CAS No. 1415719-08-2](/img/structure/B1404442.png)

3-[(Cyclopropylmethyl)amino]-1-(4-Methoxyphenyl)pyrrolidin-2,5-dion

Übersicht

Beschreibung

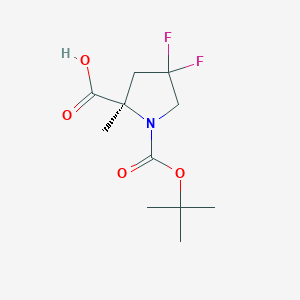

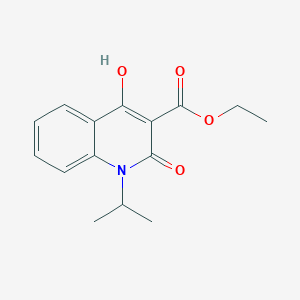

The compound “3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione” is a chemical compound that has gained significant interest in scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

There are several methods for the preparation of pyrrolidine-2,5-dione analogs . The synthesis of some pyrrolidine-2,5-dione derivatives involves the reaction between maleic anhydride and aromatic amines . The protocols used for the synthesis of pyrrolidine-2,5-dione analogs do not require special conditions .Molecular Structure Analysis

The molecular formula of the compound is C15H18N2O3. The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

Pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .Wissenschaftliche Forschungsanwendungen

Arzneimittelforschung & -entwicklung

Diese Verbindung mit ihrem Pyrrolidin-2,5-dion-Kern ist ein wertvolles Gerüst in der medizinischen Chemie. Sie kann aufgrund ihrer Stereochemie und der Fähigkeit, den Pharmakophorraum effizient zu erforschen, zur Synthese neuartiger biologisch aktiver Verbindungen verwendet werden .

Synthetische Chemieforschung

Die Cyclopropylmethylgruppe, die an der Aminogruppe der Verbindung gebunden ist, verleiht einzigartige sterische und elektronische Eigenschaften. Dies macht sie für synthetische Chemiker zu einem interessanten Thema, um neue synthetische Methoden zu entwickeln oder Reaktionsmechanismen zu untersuchen .

Pharmakokinetik & ADME-Studien

Die Methoxyphenylgruppe könnte die Löslichkeit und Permeabilität der Verbindung beeinflussen. Forscher können diese Verbindung verwenden, um die Absorption, Verteilung, Metabolisierung und Ausscheidung (ADME) von Wirkstoffkandidaten zu untersuchen .

Bioaktive Molekülgestaltung

Aufgrund des Vorhandenseins von sowohl Amin- als auch Dione-Funktionalitäten kann diese Verbindung als Vorläufer für die Gestaltung bioaktiver Moleküle mit Zielselektivität verwendet werden, insbesondere bei der Entwicklung von Enzyminhibitoren oder Rezeptormodulatoren .

Materialwissenschaft

Die starre Struktur der Verbindung, die durch die Cyclopropyl- und Pyrrolidinringe gegeben ist, könnte in der Materialwissenschaft für die Konstruktion neuer Polymere oder organischer Halbleiter kleiner Moleküle genutzt werden .

Biologische Studien & Zielselektivität

Die Struktur der Verbindung ermöglicht die Herstellung von Derivaten mit unterschiedlichen biologischen Aktivitäten. Sie kann verwendet werden, um die Struktur-Wirkungs-Beziehung (SAR) zu untersuchen und zu verstehen, wie sich verschiedene Substituenten auf die biologischen Profile auswirken .

Chemische Biologie & Sondeentwicklung

Forscher können diese Verbindung als chemische Sonde verwenden, um biologische Pfade zu untersuchen oder als Ausgangspunkt für die Entwicklung diagnostischer Mittel, da ihre Struktur modifizierbar ist .

Neurowissenschaftliche Forschung

Die Pyrrolidin-Einheit findet sich oft in Verbindungen mit zentralnervöser Aktivität (ZNS) wieder. Diese Verbindung könnte als Leitstruktur bei der Suche nach neuen Behandlungen für neurologische Erkrankungen dienen .

Wirkmechanismus

Eigenschaften

IUPAC Name |

3-(cyclopropylmethylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-20-12-6-4-11(5-7-12)17-14(18)8-13(15(17)19)16-9-10-2-3-10/h4-7,10,13,16H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATLTGNYAGNVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901151332 | |

| Record name | 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901151332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1415719-08-2 | |

| Record name | 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1415719-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901151332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B1404361.png)

![ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1404382.png)